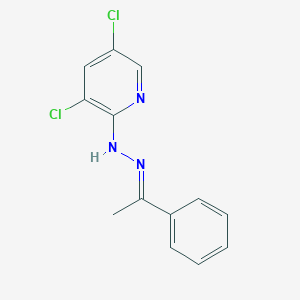
N-(4-fluorophenyl)-2,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"N-(4-fluorophenyl)-2,4-dimethylbenzamide" belongs to a class of organic compounds known for their potential in various applications, including materials science and pharmaceuticals. The incorporation of fluorophenyl groups often impacts the physical, chemical, and biological properties of these compounds.
Synthesis Analysis
The synthesis of compounds similar to "this compound" typically involves multi-step organic reactions, including acylation, nucleophilic substitution, and amide formation. A study by Yang et al. (2002) on the synthesis of related stilbene derivatives highlights the complexity and precision required in such chemical syntheses (Yang, Jye-Shane, et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds like "this compound" is crucial for understanding their reactivity and properties. Karabulut et al. (2014) discussed the impact of intermolecular interactions on molecular geometry, utilizing X-ray diffraction and DFT calculations to assess structural aspects (Karabulut, Sedat, et al., 2014).
Chemical Reactions and Properties
The chemical behavior of such compounds involves various reactions including electrophilic substitution facilitated by the fluorophenyl group and the reactivity of the amide function. Research by Kronenberg et al. (2007) on related sulfonamide compounds provides insight into potential reactivity patterns and applications (Kronenberg, Ute B., et al., 2007).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure. Studies on related compounds, such as those by Suchetan et al. (2016), reveal how substitutions on the benzamide scaffold affect these properties (Suchetan, P. A., et al., 2016).
Chemical Properties Analysis
Chemical properties like acidity, basicity, and reactivity towards other chemical agents are central to understanding the applications of "this compound." For example, the study by Binzet et al. (2018) on metal complexes of similar compounds highlights their potential electrochemical applications and provides insights into their chemical stability and reactivity (Binzet, G., et al., 2018).
科学的研究の応用
Fluorescent Probes and Sensors
One area of application involves the development of fluorescent probes and sensors. For instance, certain donor–acceptor-substituted biphenyls have been investigated for their potential as highly sensitive and powerful fluorescent probes. These probes are designed to monitor pH and solvent proticity, leveraging the structural tuning of the molecular framework to achieve desirable photophysical properties for applications in ratiometric and highly sensitive pH fluorosensing (Maus & Rurack, 2000).
Medical Imaging
In medical imaging, compounds structurally related to N-(4-fluorophenyl)-2,4-dimethylbenzamide have been employed in the development of radiotracers for positron emission tomography (PET) imaging. These radiotracers are designed to target specific biological markers or receptors in the brain, aiding in the diagnosis and study of neurological conditions (Shoghi-Jadid et al., 2002).
Chemical Sensing and Environmental Monitoring
Research into N-benzamidothiourea-based anion sensors, incorporating N-(p-dimethylaminobenzamido) moieties, has demonstrated the potential of these compounds in chemical sensing. These sensors exhibit dual fluorescence in response to anions, making them suitable for detecting environmental pollutants and studying anion-binding interactions (Wu et al., 2006).
Biosensors for Medical Applications
In biosensor technology, nanocomposites modified with N-(4-hydroxyphenyl)-3,5-dinitrobenzamide have been developed for the electrocatalytic determination of biomolecules like glutathione. These biosensors demonstrate high sensitivity and specificity, offering potential applications in clinical diagnostics and therapeutic monitoring (Karimi-Maleh et al., 2014).
特性
IUPAC Name |
N-(4-fluorophenyl)-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO/c1-10-3-8-14(11(2)9-10)15(18)17-13-6-4-12(16)5-7-13/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPIHOFUXMTKAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(acetylamino)phenyl]-2-methylpropanamide](/img/structure/B5552748.png)
![N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5552754.png)
![N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide](/img/structure/B5552760.png)
![1-[4-(4-chlorophenyl)butanoyl]-4-(2-methyl-4-pyridinyl)piperazine](/img/structure/B5552766.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B5552773.png)
![4,4'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methyleneoxy)]bis(3-methoxybenzaldehyde) dioxime](/img/structure/B5552783.png)
![N-{(3S*,4R*)-1-[3-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5552787.png)

![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5552804.png)

![1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B5552810.png)
![2-benzyl-8-[5-(methoxymethyl)-2-furoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552820.png)
![5-(4-methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B5552825.png)
![N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline](/img/structure/B5552829.png)